molecular formula C12H11N3O4 B6324436 Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 35487-11-7

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6324436
CAS No.: 35487-11-7
M. Wt: 261.23 g/mol
InChI Key: POTIFIOOEGATLF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-nitrobenzaldehyde under acidic conditions to introduce the nitrophenyl group. The final step involves esterification to obtain the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Hydrochloric acid for hydrolysis, followed by reaction with amines for amide formation.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides, carboxylic acids, and other derivatives.

Scientific Research Applications

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

    Ethyl 5-(4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of a nitro group.

    Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a nitro group.

Uniqueness: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities. The nitro group can participate in various chemical reactions, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIFIOOEGATLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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